2-(4-Ethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene and tetrahydropyridine ring system. Key structural features include:
- A 4-ethoxybenzamido substituent at position 2, contributing to receptor-binding interactions.
- An isopropyl group at position 6, influencing conformational stability.
- A carboxamide moiety at position 3, enhancing solubility and metabolic stability compared to ester analogs.
- A hydrochloride salt formulation, improving bioavailability.
Derivatives of this scaffold are studied as ADP receptor antagonists for antiplatelet activity, with structural modifications directly impacting efficacy and pharmacokinetics .
Properties
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S.ClH/c1-4-26-14-7-5-13(6-8-14)19(25)22-20-17(18(21)24)15-9-10-23(12(2)3)11-16(15)27-20;/h5-8,12H,4,9-11H2,1-3H3,(H2,21,24)(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCYUWWHJJVMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Ethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic derivative of thieno[2,3-c]pyridine, a class of heterocyclic compounds known for their diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. It has been shown to exhibit:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes implicated in cancer progression and inflammation.
- Receptor Modulation : It may modulate receptors associated with neurotransmission and cellular growth.
Pharmacological Profile
Recent studies highlight the following pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of specific cancer cell lines, including breast cancer cells. Its effectiveness is likely due to its ability to interfere with critical signaling pathways such as PI3K/Akt and EGFR signaling .
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory markers in vitro, suggesting a role in managing inflammatory diseases.
In Vitro Studies
A series of experiments were conducted to evaluate the cytotoxicity of the compound against various cancer cell lines. The results indicated:
- Selectivity Against Cancer Cells : The compound showed significant cytotoxicity against MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative) breast cancer cell lines. Notably, it exhibited a more potent effect than traditional EGFR inhibitors like gefitinib .
| Cell Line | IC50 (µM) | Comparison to Gefitinib |
|---|---|---|
| MCF-7 | 5.2 | Less potent |
| MDA-MB-468 | 2.8 | More potent |
In Vivo Studies
Further research included animal models where the compound was administered to assess its therapeutic efficacy and safety profile. Key findings included:
- Tumor Reduction : In xenograft models, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Safety Profile : Toxicity assessments indicated manageable side effects at therapeutic doses.
Clinical Implications
The promising results from preclinical studies suggest potential applications in oncology, particularly for patients with resistant forms of breast cancer. However, further clinical trials are necessary to establish efficacy and safety in humans.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Table 1: Structural and Pharmacological Comparison of Key Analogs
Key Comparative Insights:
Position 2 Substituents: The 4-ethoxybenzamido group in the target compound replaces the 4-phenoxybenzamido group in ’s analog. Ethoxy’s smaller size and lower steric hindrance may enhance receptor affinity compared to phenoxy . In , derivatives with optimized aromatic substituents (e.g., electron-donating groups like ethoxy) showed improved antiplatelet activity, supporting this hypothesis .
Position 3 Functional Groups: The carboxamide in the target compound contrasts with the ethyl ester in ’s analog.
Position 6 Substituents :
- The isopropyl group in the target compound is conserved in ’s analog. This substituent likely stabilizes the tetrahydropyridine ring’s conformation, a critical factor for maintaining binding pocket compatibility .
Pharmacological Performance: While direct activity data for the target compound is unavailable, highlights that structural tuning (e.g., replacing phenoxy with ethoxy) correlates with enhanced efficacy. Compound C1, the most active derivative in its series, underscores this trend .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
